molecular formula C18H23N3OS B6939291 N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6939291
M. Wt: 329.5 g/mol
InChI Key: HTEUZTQGQGYMST-UHFFFAOYSA-N
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Description

N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its structural uniqueness, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13(11-16-6-5-14(2)23-16)20-18(22)17-12-15(7-8-19-17)21-9-3-4-10-21/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEUZTQGQGYMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(C)NC(=O)C2=NC=CC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and pyridine-based molecules, such as:

Uniqueness

N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

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